molecular formula C11H11N3OS B2886216 5-(3,4-dihydro-2H-1-benzopyran-4-yl)-1,3,4-thiadiazol-2-amine CAS No. 1342905-79-6

5-(3,4-dihydro-2H-1-benzopyran-4-yl)-1,3,4-thiadiazol-2-amine

Cat. No. B2886216
CAS RN: 1342905-79-6
M. Wt: 233.29
InChI Key: MDSGPZNCMYFUSM-UHFFFAOYSA-N
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Description

5-(3,4-dihydro-2H-1-benzopyran-4-yl)-1,3,4-thiadiazol-2-amine, also known as DTTA, is a compound that has been gaining attention in scientific research due to its potential therapeutic applications.

Scientific Research Applications

Synthesis and Characterization

The synthesis of derivatives of 1,3,4-thiadiazol-2-amine involves various chemical reactions aimed at integrating different functional groups to explore their biological activities. For example, the facile synthesis of novel 6-AminoTriazolo-Thiadiazoles integrated with Benzofuran and Pyrazole moieties demonstrates the compound's versatility as a pharmacological scaffold. The synthesis process often involves one-pot cyclocondensation reactions, highlighting the efficiency of producing these derivatives without undesirable side products (Idrees, Kola, & Siddiqui, 2019).

Antimicrobial and Antifungal Properties

The antimicrobial and antifungal properties of 1,3,4-thiadiazole derivatives have been a significant focus of research. Studies have shown that certain compounds within this class exhibit promising antimicrobial activities against both Gram-positive and Gram-negative bacterial strains, comparing favorably with standard drugs like Chloramphenicol. This suggests potential for these compounds in developing new antimicrobial agents (Gür et al., 2020).

Anticancer Activities

The anticancer properties of 1,3,4-thiadiazole derivatives have also been extensively investigated. For instance, specific Schiff bases derived from 5-substituted-1,3,4-thiadiazol-2-amine have been designed and synthesized to explore their biological activities, including their DNA protective ability against oxidative mixtures and cytotoxicity on cancer cell lines such as PC-3 and MDA-MB-231. These studies suggest that these compounds could be utilized alongside chemotherapy drugs to establish more efficient therapy strategies with minimal cytotoxicity against cancer cells (Gür et al., 2020).

Molecular Docking and In silico Analysis

Further extending their application in scientific research, 1,3,4-thiadiazole derivatives have been subjected to molecular docking and in silico analysis to predict their efficacy as DNA gyrase B inhibitors, demonstrating the potential of these compounds in antimicrobial resistance strategies. The synthesized compounds were characterized by various spectroscopic methods and evaluated for their docking score, binding affinity towards the protein molecule, and compliance with drug-likeness, pharmacokinetic parameters, and prediction of toxicity (Ramalakshmi et al., 2020).

properties

IUPAC Name

5-(3,4-dihydro-2H-chromen-4-yl)-1,3,4-thiadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3OS/c12-11-14-13-10(16-11)8-5-6-15-9-4-2-1-3-7(8)9/h1-4,8H,5-6H2,(H2,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDSGPZNCMYFUSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC=CC=C2C1C3=NN=C(S3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3,4-dihydro-2H-1-benzopyran-4-yl)-1,3,4-thiadiazol-2-amine

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